molecular formula C9H5BrO3S B8440298 5-Bromo-2-(3-furanyl)-3-thiophenecarboxylic acid

5-Bromo-2-(3-furanyl)-3-thiophenecarboxylic acid

Cat. No.: B8440298
M. Wt: 273.10 g/mol
InChI Key: GACHDVULWPPVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-furanyl)-3-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3S and its molecular weight is 273.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H5BrO3S

Molecular Weight

273.10 g/mol

IUPAC Name

5-bromo-2-(furan-3-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C9H5BrO3S/c10-7-3-6(9(11)12)8(14-7)5-1-2-13-4-5/h1-4H,(H,11,12)

InChI Key

GACHDVULWPPVRW-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=C(C=C(S2)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-3-thiophenecarboxylic acid (750 mg, 1.38 mmol)[prepared according to Goto, Hiromasa; Dai, Xiaoman; Narihiro, Harunori; Akagi, Kazuo Macromolecules 2004 37, 7, 2353-2362.] in dioxane/H2O (5:1, 6 mL) was added K2CO3 (486 mg, 3.52 mmol), tetrakistriphenylphosphine Pd(0) (51 mg, 44 umol), and 3-furanboronic acid (108 mg, 0.968 mmol). The reaction mixture was heated to 80° C. in a sealed tube. After 12 h, the solution was poured onto H2O (100 mL) and the pH was adjusted to ˜4 with aqueous HCl. The aqueous phase was extracted several times with DCM and the combined organic fractions were dried (Na2SO4), concentrated under vacuum and used directly: LC-MS (ES) m/z=273.
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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